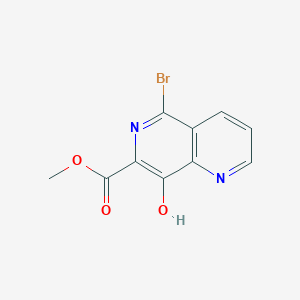

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Vue d'ensemble

Description

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H7BrN2O3 and its molecular weight is 283.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compound It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

Mode of Action

It’s known that 1,6-naphthyridines interact with various targets to exert their effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the wide range of biological activities associated with 1,6-naphthyridines , it can be inferred that multiple pathways might be affected, leading to downstream effects

Result of Action

This compound has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.

Activité Biologique

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 283.08 g/mol

- Structural Features : The compound features a bromine atom at the 5-position and a hydroxyl group at the 8-position of the naphthyridine ring, which contribute to its pharmacological properties.

Target Interactions

This compound interacts with various biological targets, primarily enzymes and receptors involved in key metabolic pathways. Notably, it has been shown to inhibit the activity of the human cytomegalovirus (HCMV) pUL89 endonuclease, which is critical for viral replication. This inhibition suggests potential applications in antiviral therapies.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural characteristics. Similar naphthyridine derivatives have been associated with antimicrobial and anticancer activities by modulating cellular processes such as apoptosis and cell proliferation.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been documented to inhibit HIV-1 infection in cell cultures, highlighting its potential as an antiviral agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. The mechanism involves interaction with cellular signaling pathways that regulate cell survival and death.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its derivatives are known to possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Research Findings and Case Studies

A summary of key studies related to this compound is presented below:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reaction is critical for introducing heterocycles or functional groups to the naphthyridine core.

Example reaction:

Reaction with 4-chlorobenzylamine in ethanol at 80°C for 18 hours yields N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (7 ) with a 53% yield .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzylamine | EtOH, 80°C, 18 h | N-(4-chlorobenzyl)carboxamide (7 ) | 53% |

This reaction proceeds via a two-step mechanism: (1) ester activation by the amine, followed by (2) bromide displacement. The hydroxyl group at position 8 stabilizes intermediates through hydrogen bonding .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki Coupling

Reaction with phenylboronic acid under Suzuki-Miyaura conditions introduces aryl groups. For example, coupling with phenylboronic acid produces 5-phenyl-8-hydroxy-1,6-naphthyridine-7-carboxylate derivatives .

Buchwald-Hartwig Amination

Using Pd(OAc)₂/Xantphos catalyst and cesium carbonate, the bromide is replaced with amines. A pyrrolidinone group was introduced via this method to synthesize compound 12 (25% yield over two steps) .

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Pyrrolidinone | Compound 12 | 25% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, which are further functionalized.

Hydrolysis conditions:

The resulting carboxylic acid can form amides or esters. For instance, reaction with 4-fluoro-α-(R)-methylbenzylamine yields 22 , a key intermediate in antileishmanial drug candidates .

Cyclization Reactions

The compound serves as a precursor for heterocycle formation.

Example:

Cyclization with acetylhydrazide under microwave irradiation (180°C, 2 h) forms triazolyl derivatives like 19 , which exhibit enhanced bioactivity .

| Cyclization Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetylhydrazide | AcOH/dioxane, 180°C | Triazolyl derivative 19 | 7% |

Chemoselective Modifications

The hydroxyl group at position 8 can be selectively protected (e.g., tosylation or benzylation) to prevent side reactions during functionalization of other positions .

Key Reactivity Trends

Propriétés

IUPAC Name |

methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEOXNRPYVCORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625028 | |

| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410544-37-5 | |

| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.